

Unveiling the Carcinogenic Potential of N-Nitrosopiperazines: A Structure-Activity Relationship Guide

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Compound of Interest

Compound Name: 1-Nitrosopiperazine

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The emergence of N-nitrosamine impurities in pharmaceutical products has underscored the critical need to understand the structure-activity relationships (SAR) that govern their carcinogenic and mutagenic potential. Among these, N-nitrosopiperazine and its derivatives represent a significant class of compounds demanding thorough investigation. This guide provides a comparative analysis of the biological activities of various N-nitrosopiperazine compounds, supported by experimental data, to elucidate the structural features influencing their toxicity.

Carcinogenic Potency: A Quantitative Comparison

The carcinogenic potency of N-nitrosamines is often quantified by the TD50 value, which represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals. A lower TD50 value indicates higher carcinogenic potency. The following table summarizes the TD50 values for N-nitrosopiperazine and several of its derivatives, primarily from studies conducted in rats.

Compound	Structure	Animal Model	TD50 (mg/kg/day)	Target Organ(s)	Reference(s)
N-Nitrosopiperazine (NPZ)	C4H9N3O	Rat	8.78	Not Specified	[1]
1,4-Dinitrosopiperazine (DNPZ)	C4H8N4O2	Rat	3.6	Not Specified	[1]
1-Methyl-4-nitrosopiperazine (MeNP)	C5H11N3O	Rat	0.14	Not Specified	[2]
1,2,6-Trimethyl-4-nitrosopiperazine	C7H15N3O	Rat	Lowest robust TD50 in its structural group	Not Specified	[2]

Note: Specific target organs were not detailed in all cited sources. The TD50 value for 1,2,6-trimethyl-4-nitrosopiperazine was noted as the basis for the Acceptable Intake (AI) for its structural group, indicating it has a low and potent TD50 value, though the exact figure was not provided in the search result.

Mutagenicity Profile: Insights from the Ames Test

The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of chemical compounds. The test utilizes various strains of *Salmonella typhimurium* that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth. Mutagenic compounds can cause mutations that revert the bacteria to a state where they can produce their own histidine, allowing them to grow on a histidine-free medium. The number of revertant colonies is a measure of the mutagenic potency.

Studies have shown that N-nitrosopiperazine derivatives generally require metabolic activation to exhibit mutagenic activity, indicating they are pro-mutagens that are converted to their active

forms by liver enzymes.[3]

Compound	Salmonella typhimurium Strain(s)	Metabolic Activation (S9)	Mutagenic Response	Reference(s)
N-Nitrosopiperazine derivatives	TA100, TA98	Required (Phenobarbital-induced rat liver S9 preferred)	Positive correlation with carcinogenicity	[3][4]

Specific quantitative data on the number of revertants per microgram for a series of N-nitrosopiperazine analogs were not available in a consolidated format in the initial search results. However, the general finding is a positive correlation between mutagenicity in the Ames test and carcinogenic potency for this class of compounds.[3]

Experimental Protocols

In Vivo Carcinogenicity Studies in Rodents (Based on OECD Guideline 451)

The "gold standard" for assessing carcinogenic potential is the long-term rodent bioassay.[5]

1. Test System:

- Species: Typically conducted in two rodent species, most commonly rats (e.g., Fischer 344) and mice.[5] Both sexes are used.[5][6]
- Group Size: To ensure statistical power, studies should begin with a minimum of 50 animals per sex per group.[5][7]

2. Dose Selection:

- Dose levels are determined from shorter, subchronic toxicity studies.[5]
- A minimum of three dose levels plus a concurrent control group are used.[5][6]

- The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or severe distress.[5]

3. Administration of the Test Substance:

- The route of administration should be relevant to potential human exposure. For N-nitrosamines, oral administration in drinking water or by gavage is common.[5]
- Animals are dosed with the test substance daily.[6]

4. Duration of the Study:

- The duration is typically a major portion of the animal's lifespan, usually 24 months for rats and 18-24 months for mice.[6]

5. Observations:

- Animals are observed daily for signs of toxicity.
- Body weight and food/water consumption are monitored regularly.
- At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.[8]

Ames Bacterial Reverse Mutation Assay (Based on OECD Guideline 471)

1. Test System:

- **Bacterial Strains:** A set of *Salmonella typhimurium* strains is used, including those that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA97).[9]
- **Metabolic Activation:** Since most N-nitrosamines are not directly mutagenic, the assay is performed with and without a metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rats or hamsters pre-treated with enzyme-inducing agents like Aroclor 1254 or phenobarbital.[3][9]

2. Procedure (Pre-incubation Method):

- The test compound, the bacterial culture, and the S9 mix (if used) are incubated together in a test tube.
- After the incubation period, the mixture is mixed with molten top agar and poured onto the surface of a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.

3. Data Analysis:

- The number of revertant colonies on each plate is counted.
- A compound is considered mutagenic if it induces a dose-related increase in the number of revertants and the increase is reproducible.

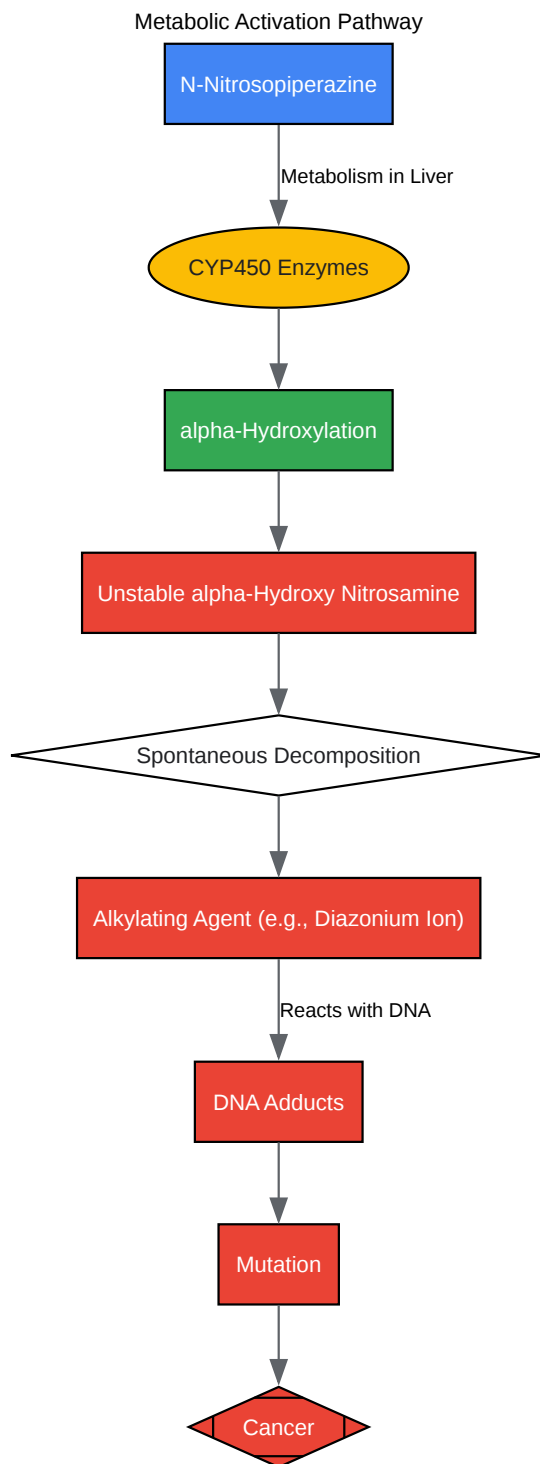
Structure-Activity Relationship Insights

The available data, though not exhaustive for a wide range of N-nitrosopiperazine analogs, allows for the derivation of some key SAR trends:

- N-Nitroso Group: The presence of the N-nitroso functional group is the primary structural alert for the mutagenic and carcinogenic activity of these compounds.
- Substitution on the Piperazine Ring:
 - Methylation: The introduction of a methyl group at the N-4 position (1-methyl-4-nitrosopiperazine) appears to significantly increase carcinogenic potency compared to the unsubstituted N-nitrosopiperazine.
 - Multiple Alkyl Substitutions: The presence of multiple methyl groups, as in 1,2,6-trimethyl-4-nitrosopiperazine, is associated with high carcinogenic potency.
- Dinitrosation: The presence of a second nitroso group (1,4-dinitrosopiperazine) also appears to enhance carcinogenic potency compared to the mono-nitrosated parent compound.

Visualizing the Path to Toxicity and Assessment

To better understand the processes involved in N-nitrosopiperazine toxicity and its evaluation, the following diagrams illustrate the metabolic activation pathway and the general workflow for carcinogenicity and mutagenicity testing.



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Caption: Metabolic activation of N-nitrosopiperazines.



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Caption: Workflow for carcinogenicity and mutagenicity testing.

In conclusion, the carcinogenic and mutagenic potential of N-nitrosopiperazine compounds is intricately linked to their chemical structure. Substitutions on the piperazine ring can significantly modulate their biological activity. A comprehensive understanding of these structure-activity relationships, derived from robust experimental data, is paramount for the risk assessment and control of these potentially hazardous impurities in pharmaceuticals and other

consumer products. Further quantitative studies on a wider range of N-nitrosopiperazine analogs are warranted to refine these SAR models and enhance their predictive power.

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